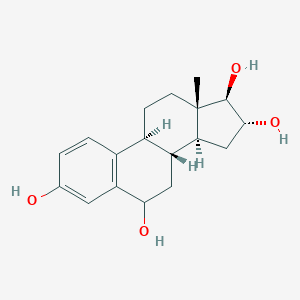
6-Hydroxyestriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyestriol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Introduction to 6-Hydroxyestriol
This compound is a significant metabolite of estriol, a naturally occurring estrogen. This compound has garnered attention in scientific research due to its potential implications in various biological processes, particularly in cancer biology and therapeutic applications. Understanding its applications requires an exploration of its biochemical properties, metabolic pathways, and clinical relevance.
Biochemical Properties
This compound is classified as a catechol estrogen, which means it possesses hydroxyl groups at specific positions on the steroid nucleus. This structural feature is crucial as it influences the compound's biological activity and interactions with estrogen receptors.
Synthesis and Metabolism
The metabolism of estriol involves hydroxylation at various positions, leading to the formation of different hydroxyestrogens, including this compound. The enzymatic pathways responsible for these transformations are primarily facilitated by cytochrome P450 enzymes, which are abundant in liver microsomes. Research indicates that this compound can be synthesized from estradiol through specific enzymatic reactions, highlighting its role in estrogen metabolism .
Cancer Research
One of the most prominent applications of this compound is in cancer research, particularly breast cancer. Studies have shown that hydroxyestrogens can exhibit distinct roles in tumorigenesis and cancer progression. For instance, tissue content levels of hydroxyestrogens, including this compound, have been correlated with survival rates in breast cancer patients. This suggests that these metabolites may influence tumor behavior and patient outcomes .
Hormonal Regulation Studies
This compound is also utilized in studies examining hormonal regulation mechanisms. Its role as a weak estrogen allows researchers to investigate how variations in estrogen metabolism affect physiological processes and disease states. The compound's interaction with estrogen receptors can help elucidate the complexities of endocrine signaling pathways .
Detoxification Mechanisms
Research into the conjugation pathways of estrogens has highlighted the importance of metabolites like this compound in detoxification processes. Conjugation reactions involving sulfation and glucuronidation serve to mitigate the potential harmful effects of estrogens by facilitating their excretion. Understanding these pathways can provide insights into how hormonal imbalances contribute to diseases such as cancer .
Breast Cancer Survival Correlation
A notable study investigated the relationship between hydroxyestrogen levels and breast cancer survival outcomes. The findings indicated that higher concentrations of certain hydroxyestrogens, including this compound, were associated with improved survival rates among patients. This highlights the potential prognostic value of measuring hydroxyestrogen levels in clinical settings .
Enzymatic Activity Characterization
Another significant study characterized the enzymatic activity responsible for converting estradiol into its hydroxy derivatives, including this compound. The researchers developed assays to quantify these metabolic products, providing a clearer understanding of how different tissues metabolize estrogens and the implications for hormone-related diseases .
属性
CAS 编号 |
14507-00-7 |
|---|---|
分子式 |
C18H24O4 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1 |
InChI 键 |
AAKRPOLRKWJRRV-ZVBAVIFISA-N |
SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
规范 SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
同义词 |
6 alpha-hydroxyestriol 6-hydroxyestriol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















